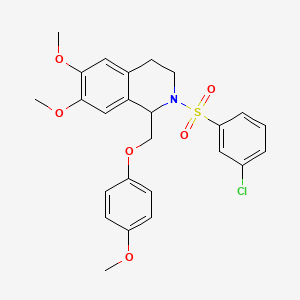
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C25H26ClNO6S and its molecular weight is 503.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This includes a chlorophenyl sulfonyl group and methoxy substituents that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that the introduction of specific substituents can enhance the anticancer activity by modulating cellular signaling pathways involved in tumorigenesis .
Neuroprotective Effects
Tetrahydroisoquinolines are also recognized for their neuroprotective properties. Research indicates that these compounds can inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its neuroprotective effects through the modulation of neurotransmitter systems and reduction of neuroinflammatory markers .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented extensively. The sulfonyl group in this compound is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .
- Catechol O-Methyltransferase (COMT) Inhibition :
- Apoptosis Induction :
- Antioxidant Activity :
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated various tetrahydroisoquinoline derivatives for anticancer activity against MCF-7 breast cancer cells | Compound showed IC50 values in low micromolar range indicating potent cytotoxicity |
| Study 2 | Investigated neuroprotective effects in a mouse model of Parkinson's disease | Compound reduced neuroinflammation and improved motor function |
| Study 3 | Assessed anti-inflammatory activity using LPS-stimulated macrophages | Significant reduction in TNF-alpha and IL-6 levels observed |
特性
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-30-19-7-9-20(10-8-19)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-27(23)34(28,29)21-6-4-5-18(26)14-21/h4-10,13-15,23H,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMZTBPHKIFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














